6-Acetoxydihydrotheaspirane
Description
Contextualization within the Spirocyclic Chemical Landscape
The unique three-dimensional structure of spirocyclic compounds has garnered significant interest in chemical research, leading to applications in fields ranging from materials science to pharmaceuticals. researchgate.netacs.org These molecules are characterized by their rigid conformations, which can be advantageous for interaction with biological targets. researchgate.net
6-Acetoxydihydrotheaspirane is classified as an oxaspiro compound. wikipedia.orgchemicalbook.com Its core structure consists of two rings joined at a single carbon atom, known as the spiro atom. Specifically, it features a tetrahydrofuran (B95107) ring fused to a cyclohexane (B81311) ring, making it a member of the 1-oxaspiro[4.5]decane family. wikipedia.orgnih.gov The molecule contains an acetate (B1210297) group attached to the cyclohexane ring at the C-6 position. wikipedia.org As a racemic mixture, it contains multiple stereocenters. nih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-yl acetate wikipedia.org |
| Molecular Formula | C₁₅H₂₆O₃ wikipedia.orgwikidata.org |
| Molar Mass | 254.370 g·mol⁻¹ wikipedia.org |
| Appearance | Crystalline or liquid wikipedia.org |
| Melting Point | 50 to 53 °C wikipedia.orgchemicalbook.com |
| Solubility | Insoluble in water; soluble in fats wikipedia.org |
This compound belongs to the theaspirane (B1216395) class of compounds, which are C13 apocarotenoids. mdpi.com Apocarotenoids are derived from the oxidative degradation of carotenoids, a large class of naturally occurring pigments. mdpi.comresearchgate.net While theaspirane itself is a natural flavor component found in tea, raspberries, and grapes, this compound is a synthetic derivative. wikipedia.orgontosight.aimdpi.com
The synthesis of theaspirane-class compounds is an active area of research, often aimed at producing molecules for the flavor and fragrance industry. mdpi.com Synthetic strategies frequently utilize precursors like β-ionone. mdpi.com For instance, a racemic alcohol can be prepared from β-ionone, which is then cyclized to form the theaspirane framework. mdpi.com The synthesis of specific stereoisomers is particularly challenging but important, as different isomers can possess distinct sensory properties. mdpi.com For example, one mixture of theaspirane isomers is described as having a strong fruity flavor, while another has camphor-like and woody notes. mdpi.com
Historical Trajectories of Synthetic Compound Investigation
The study of spirocyclic compounds dates back to the early 20th century, with the synthesis of 9,9'-spriobifluorene in 1930 marking a significant early milestone. acs.org However, interest in the enantioselective synthesis of these complex three-dimensional structures has grown exponentially in recent decades, spurred by the advent of organocatalysis. scispace.comrsc.org
The investigation into theaspirane and its derivatives is driven by their value as flavor and fragrance ingredients. mdpi.compellwall.com Research focuses on both their isolation from natural sources and the development of synthetic routes to produce them commercially. ontosight.aimdpi.com this compound has been recognized for its utility as a food flavoring agent by regulatory and advisory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). thegoodscentscompany.comflavscents.comfao.org
Identified Gaps and Prospective Avenues in Fundamental Chemical Research
Despite progress in the field, significant research questions remain. For naturally occurring theaspiranes, the complete biosynthetic pathways in plants are not yet fully understood and require further investigation. ontosight.ai Additionally, while their sensory properties are well-known, the potential for other biological activities, such as antioxidant or anti-inflammatory effects, is an area that needs more research. ontosight.ai
From a synthetic standpoint, achieving high regioselectivity and stereoselectivity in the construction of spirocycles continues to be a primary challenge for organic chemists. researchgate.netscispace.com The development of new, efficient synthetic methodologies for creating spirocyclic ethers is a key objective. abo.fi Furthermore, there is a push to design novel spiro compounds with tailored properties for advanced applications, such as in organic light-emitting diodes (OLEDs), moving beyond traditional fluorene-based systems. acs.org Another promising research direction is the use of biotransformation, employing microorganisms to perform specific oxidations on theaspirane and other terpenoids to generate new, high-value derivatives. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Theaspirane |
| Vitispirane |
| Theaspirone |
| β-Ionone |
Properties
CAS No. |
57893-27-3 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |
InChI |
InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1 |
InChI Key |
LTAWGWRPOGXHBD-DFBGVHRSSA-N |
SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C |
Canonical SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
Other CAS No. |
57967-72-3 |
physical_description |
Crystalline solid; Fermented, earthy, spice-like aroma |
solubility |
Soluble in fats; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 6 Acetoxydihydrotheaspirane
Total Synthesis Approaches and Methodological Innovations
The total synthesis of 6-Acetoxydihydrotheaspirane and its parent compound, theaspirane (B1216395), has been the subject of numerous research endeavors, leading to the development of diverse and innovative synthetic routes. These approaches can be broadly categorized into linear sequences, with a growing emphasis on convergent and divergent strategies to enhance efficiency and enable the synthesis of analogues.
Development of Convergent and Divergent Synthetic Routes
In the context of this compound, a hypothetical convergent synthesis could involve the preparation of a functionalized cyclohexane (B81311) precursor and a separate fragment containing the tetrahydrofuran (B95107) moiety, followed by their strategic union.
Divergent synthesis, on the other hand, aims to generate a library of related compounds from a common intermediate. This is particularly useful for structure-activity relationship studies. For instance, a common precursor to the theaspirane core could be synthesized and then subjected to a variety of final-step modifications to produce a range of derivatives, including this compound and other esters or ethers at the C-6 position.
Stereoselective and Enantioselective Synthesis: Control of Chirality
The control of stereochemistry is a critical aspect of the synthesis of this compound, which possesses three stereocenters. The development of stereoselective and enantioselective methods has been a primary focus of synthetic efforts.
One notable approach to achieving high enantiomeric purity is through enzymatic kinetic resolution. For instance, in a recently developed green chemistry approach to the enantioselective synthesis of (2R,5S)-theaspirane, a key precursor, racemic dihydro-β-ionol, is resolved using lipase. mdpi.com This enzymatic acetylation selectively produces (R)-dihydro-β-ionol acetate (B1210297) with high enantiomeric excess. mdpi.com Although this acetate is subsequently hydrolyzed in the reported synthesis of theaspirane, this step demonstrates a viable method for the stereoselective introduction of an acetate group into a theaspirane precursor. mdpi.com
| Step | Reagents and Conditions | Product | Enantiomeric Excess (e.e.) |
| Kinetic Resolution | Racemic dihydro-β-ionol, Lipase, Vinyl Acetate | (R)-dihydro-β-ionol acetate and (S)-dihydro-β-ionol | >99% |
This interactive data table showcases the high efficiency of enzymatic kinetic resolution in separating the enantiomers of a key precursor.
Further stereochemical control can be achieved through the use of chiral catalysts or auxiliaries in various bond-forming reactions during the construction of the molecular framework.
Exploration of Novel Catalytic Systems for Efficient Synthesis
The quest for more efficient and environmentally benign synthetic methods has driven the exploration of novel catalytic systems. In the synthesis of theaspirane and its derivatives, various catalysts have been employed.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions and improve yields. A recent enantioselective synthesis of (2R,5S)-theaspirane successfully utilized microwave irradiation in several steps, including the cyclization of the precursor alcohol. mdpi.com This approach significantly reduces reaction times compared to conventional heating methods. mdpi.com
The use of metal-based catalysts has also been explored, although some methods involve hazardous reagents. mdpi.com Future research in this area will likely focus on the development of more sustainable and selective catalysts, such as those based on earth-abundant metals or organocatalysts, to further improve the efficiency and environmental footprint of this compound synthesis.
Precursor Chemistry: Synthesis and Functionalization of Key Intermediates
The synthesis of this compound relies on the availability of suitable precursors that can be efficiently converted to the target molecule. The most common starting materials for the synthesis of the theaspirane skeleton are β-ionone and its derivatives. wpmucdn.com
β-Ionone, a readily available natural product, can be transformed through a series of reactions, including reduction and cyclization, to form the theaspirane core. wpmucdn.com Dihydro-β-ionone is another key precursor, which can be obtained by the reduction of β-ionone. mdpi.com
The functionalization of these precursors is a critical step in the synthesis of this compound. To introduce the acetoxy group at the C-6 position, a hydroxyl group must first be installed at this position to create 6-hydroxydihydrotheaspirane (B1215220). This can potentially be achieved through stereoselective hydroxylation reactions. Subsequent esterification of the hydroxyl group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, would then yield the final product. The stereochemical outcome of both the hydroxylation and esterification steps would need to be carefully controlled to obtain the desired diastereomer of this compound.
Systematic Chemical Derivatization for Structure-Reactivity Investigations
The synthesis of chemically modified analogues of this compound is crucial for understanding the relationship between its structure and its chemical reactivity and sensory properties. By systematically altering different parts of the molecule, researchers can gain insights into which functional groups and stereochemical features are essential for its characteristic aroma.
Synthesis of Chemically Modified Analogues
The derivatization of this compound can be approached in several ways. One strategy involves modifying the acetyl group. For example, the acetate could be hydrolyzed to the corresponding alcohol (6-hydroxydihydrotheaspirane) and then re-esterified with different acyl groups to produce a series of analogues with varying chain lengths or functionalities.
Another approach is to modify the spiroether core itself. This could involve altering the substitution pattern on the cyclohexane or tetrahydrofuran rings. The synthesis of such analogues would likely require the development of flexible synthetic routes that allow for the introduction of diverse functional groups at various positions.
Introduction of Isotopic Labels for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org In the context of this compound synthesis, isotopic labels, such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O), can be strategically incorporated into precursor molecules to elucidate the formation of the characteristic spiroether skeleton and the subsequent acetylation step.
Conceptual Framework for Isotopic Labeling in this compound Synthesis:
The synthesis of this compound is hypothesized to proceed via the cyclization of a C₁₃-apocarotenoid precursor, such as a derivative of β-ionone, to form 6-hydroxydihydrotheaspirane, followed by acetylation. researchgate.netresearchgate.net Isotopic labeling can be employed to verify this pathway and understand the intricate details of the molecular rearrangements.
For instance, to study the cyclization mechanism, a precursor like β-ionone could be synthesized with a ¹³C label at a specific position in its cyclohexene (B86901) ring or acetyl group. After the cyclization reaction to form 6-hydroxydihydrotheaspirane, the position of the ¹³C label in the final spiroether structure can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org This would reveal how the carbon skeleton rearranges during the formation of the spirocyclic system.
Similarly, to investigate the acetylation step, ¹⁸O-labeled acetic anhydride or acetyl chloride could be used to introduce the acetyl group. Analysis of the resulting this compound by mass spectrometry would confirm the origin of the oxygen atoms in the acetate moiety.
Illustrative Isotopic Labeling Strategies:
| Isotope | Labeled Precursor | Analytical Technique | Mechanistic Insight |
| ¹³C | ¹³C-labeled β-ionone | NMR, Mass Spectrometry | Elucidation of skeletal rearrangement during spiroether formation. |
| ²H | Deuterated β-ionone | NMR, Mass Spectrometry | Investigation of hydrogen transfer steps in the cyclization process. |
| ¹⁸O | ¹⁸O-labeled acetic anhydride | Mass Spectrometry | Confirmation of the source of the ester oxygen in the acetylation step. |
Optimization of Synthetic Strategies for Laboratory-Scale Production
The efficient laboratory-scale production of this compound is crucial for its further study and potential commercial applications. Optimization of the synthetic strategy focuses on maximizing yield, minimizing reaction times, ensuring stereochemical control, and simplifying purification processes. The synthesis can be conceptually divided into two key stages: the formation of the 6-hydroxydihydrotheaspirane precursor and its subsequent acetylation.
Optimization of the Acetylation of 6-Hydroxydihydrotheaspirane:
The final step in the synthesis of this compound is the acetylation of the tertiary alcohol, 6-hydroxydihydrotheaspirane. The optimization of this step is critical for achieving high purity and yield of the final product.
Key Parameters for Optimization:
Choice of Acetylating Agent: While acetyl chloride is a common reagent, acetic anhydride can also be used. biu.ac.il The choice may depend on reactivity, cost, and ease of handling. For tertiary alcohols, more reactive agents are often preferred.
Role of Catalyst/Base: Pyridine is frequently used in the acetylation of alcohols. It acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also serves as a base to neutralize the hydrochloric acid byproduct when acetyl chloride is used. stackexchange.comreddit.comechemi.com The use of more potent catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts can significantly accelerate the reaction.
Solvent and Temperature: The choice of solvent can influence the reaction rate and solubility of reactants. Aprotic solvents are typically used. The reaction is often carried out at room temperature or with gentle heating to drive it to completion.
Stoichiometry and Workup: Optimizing the stoichiometry of the reagents is essential to ensure complete conversion of the starting material while minimizing the use of excess reagents, which can complicate purification. A simple aqueous workup is typically employed to remove the catalyst and any water-soluble byproducts.
A Generalized Laboratory-Scale Acetylation Protocol:
A typical laboratory procedure would involve dissolving 6-hydroxydihydrotheaspirane in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, followed by the addition of pyridine. Acetyl chloride would then be added dropwise, often at a reduced temperature to control the initial exothermic reaction. The reaction mixture would be stirred at room temperature until completion, as monitored by techniques like Thin Layer Chromatography (TLC). The workup would involve washing the organic layer with dilute acid (to remove pyridine), water, and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate), filtration, and concentration under reduced pressure to yield the crude this compound. Further purification by column chromatography would provide the final product in high purity.
Table of Optimization Parameters for Acetylation:
| Parameter | Options | Considerations |
| Acetylating Agent | Acetyl Chloride, Acetic Anhydride | Reactivity, byproducts, cost |
| Catalyst/Base | Pyridine, DMAP | Catalytic efficiency, basicity |
| Solvent | Dichloromethane, Diethyl Ether | Solubility, inertness |
| Temperature | 0 °C to Room Temperature | Reaction rate, side reactions |
| Workup | Aqueous acid wash | Removal of catalyst and byproducts |
By systematically optimizing these parameters, a robust and efficient protocol for the laboratory-scale synthesis of this compound can be developed, enabling further research into its properties and applications. acs.org
High Resolution Analytical Chemistry for the Characterization and Quantification of 6 Acetoxydihydrotheaspirane
Advanced Chromatographic Techniques for Separation Science
Chromatography is the cornerstone for isolating 6-Acetoxydihydrotheaspirane from complex matrices and for separating its stereoisomers. The choice of technique is dictated by the compound's volatility, polarity, and the specific analytical goal, such as quantification or purity assessment.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves the careful optimization of several parameters to achieve efficient separation and sensitive detection.
Given its molecular weight and boiling point, a capillary GC system is ideal. A non-polar or mid-polarity stationary phase is typically employed for the analysis of flavor compounds. A column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms) provides excellent resolution for a wide range of analytes. Optimization of the oven temperature program is crucial to ensure good peak shape and separation from other matrix components. A typical analysis would involve a starting temperature of around 60-80°C, followed by a ramp to a final temperature of 250-280°C to elute the compound. The injector and detector temperatures are generally set higher than the final oven temperature to ensure efficient transfer and prevent condensation.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Provides high-resolution separation of semi-volatile compounds. |
| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times and optimal separation efficiency. |
| Inlet Temperature | 250°C | Facilitates rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless for trace analysis; Split for higher concentrations to avoid column overload. |
| Oven Program | 60°C (hold 2 min), then 10°C/min to 280°C (hold 5 min) | Separates compounds based on their boiling points and interactions with the stationary phase. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Optimal temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the target compound. |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
For non-volatile derivatives or when GC is not suitable, HPLC and UHPLC offer excellent alternatives. This compound is a relatively non-polar compound, making it well-suited for reversed-phase (RP) chromatography.
In RP-HPLC, a non-polar stationary phase, such as C18 or C8 silica, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound with good peak symmetry. UHPLC, which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC. researchgate.net Detection can be achieved using a photodiode array (PDA) detector if the compound possesses a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer.
Table 2: Representative RP-HPLC/UHPLC Method for this compound
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size (for UHPLC) | High-efficiency separation for non-polar to moderately polar compounds. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier that elutes the analyte. |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes | Provides good separation of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min (for UHPLC) | Optimized for small particle size columns to maximize efficiency. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity of the mobile phase. |
| Detector | Mass Spectrometer (MS) or ELSD | Provides universal detection for compounds lacking a strong UV chromophore. |
Chiral Chromatography for Resolution and Purity Assessment of Stereoisomers
This compound possesses multiple stereocenters, resulting in the existence of several stereoisomers. As enantiomers and diastereomers can exhibit different sensory properties and biological activities, their separation is crucial. nih.gov Chiral chromatography is the definitive method for resolving these isomers. oup.com
This can be accomplished using either gas or liquid chromatography with a chiral stationary phase (CSP). For GC, cyclodextrin-based CSPs are widely used for the separation of chiral flavor compounds. gcms.cz These phases, often derivatives of β- or γ-cyclodextrin, form transient diastereomeric complexes with the enantiomers, leading to different retention times. For HPLC or Supercritical Fluid Chromatography (SFC), polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for a broad range of chiral compounds. waters.com The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different column/solvent combinations to achieve optimal separation. The use of polar organic or normal-phase mobile phases is common in chiral HPLC for these types of compounds.
Sophisticated Spectroscopic Methods for Structural Elucidation
Once isolated, spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Multidimensional Techniques
NMR spectroscopy is the most powerful technique for de novo structure elucidation. While specific, experimentally-derived spectral data for this compound is not widely available in published literature, the expected signals can be predicted based on its structure.
Proton (¹H) NMR: The ¹H NMR spectrum would be complex, showing a variety of signals in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the numerous methyl and methylene (B1212753) protons of the spirocyclic core. A distinct singlet around 2.0 ppm would be characteristic of the acetyl methyl group (-OCOCH₃). The proton on the carbon bearing the ether linkage within the tetrahydrofuran (B95107) ring would likely appear as a multiplet in the 3.5-4.0 ppm region.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display 15 distinct signals, confirming the number of carbon atoms in the molecule. Key signals would include a peak around 170 ppm for the carbonyl carbon of the acetate (B1210297) group, and a signal around 21 ppm for the acetyl methyl carbon. The spiro-carbon and the carbon atom bonded to both the ether oxygen and the acetate group would appear as quaternary signals at lower field in the aliphatic region. The remaining signals for the methyl, methylene, and methine carbons of the ring system would appear in the typical aliphatic range (approximately 10-80 ppm).
Multidimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to piece together the connectivity of the molecule, confirming the spirocyclic structure.
Table 3: Predicted ¹H and ¹³C NMR Signal Types and Approximate Chemical Shift Regions for this compound
| Functional Group | Predicted ¹H NMR Signal (ppm) | Predicted ¹³C NMR Signal (ppm) |
|---|---|---|
| Acetyl Methyl (CH₃-C=O) | ~2.0 (singlet) | ~21 |
| Acetyl Carbonyl (C=O) | N/A | ~170 |
| Methyl Groups on Rings | ~0.8 - 1.5 (singlets/doublets) | ~15 - 30 |
| Methylene Groups (CH₂) | ~1.2 - 2.5 (multiplets) | ~20 - 45 |
| Methine Proton (O-CH) | ~3.5 - 4.0 (multiplet) | ~70 - 85 |
| Carbon Bearing Acetoxy Group | N/A | ~80 - 95 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
HRMS provides an extremely accurate measurement of a compound's mass, allowing for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₁₅H₂₆O₃, the theoretical exact mass of the neutral molecule is 254.1882 g/mol .
When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high mass accuracy of the measurement (typically <5 ppm error) would confirm the elemental composition.
When subjected to fragmentation (MS/MS), characteristic neutral losses can be observed, providing further structural information. A common fragmentation pathway for an acetate ester is the loss of acetic acid (60.0211 Da) or the loss of a ketene (B1206846) (42.0106 Da). The fragmentation of the spirocyclic ether core is more complex but would likely involve ring-opening and subsequent cleavages, consistent with patterns observed for other cyclic ethers. nsf.govnih.gov
Table 4: Theoretical Exact Masses for HRMS Analysis of this compound
| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₂₇O₃⁺ | 255.1955 |
| [M+Na]⁺ | C₁₅H₂₆O₃Na⁺ | 277.1774 |
| [M-CH₃COOH+H]⁺ | C₁₃H₂₁O⁺ | 193.1587 |
Hyphenated Mass Spectrometry Techniques: GC-MS and LC-MS/MS for Complex Mixture Analysis
Hyphenated mass spectrometry techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the analysis of individual components within complex chemical mixtures, such as those found in food and beverage flavorings or tobacco products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.
For this compound (C₁₅H₂₆O₃, molecular weight: 254.37 g/mol ), a characteristic mass spectrum would be generated upon ionization. While a publicly available, experimentally determined mass spectrum for this specific compound is not readily found in scientific literature, a theoretical fragmentation pattern can be postulated based on its structure. The molecular ion peak ([M]⁺) would be expected at m/z 254. Subsequent fragmentation would likely involve the loss of the acetyl group (CH₃CO), resulting in a significant fragment ion. Other characteristic fragments would arise from the cleavage of the spirocyclic ether structure.
A hypothetical data table of significant mass-to-charge ratios (m/z) that could be expected in the GC-MS analysis of this compound is presented below.
| Theoretical Fragment Ion | Postulated Mass-to-Charge Ratio (m/z) |
| [C₁₅H₂₆O₃]⁺ (Molecular Ion) | 254 |
| [C₁₃H₂₃O₂]⁺ (Loss of acetyl group) | 211 |
| Further fragments from the ring structure | Various smaller m/z values |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile compounds or those that are thermally unstable, LC-MS/MS is the preferred method. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion of a specific mass, fragmenting it, and then analyzing the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantitative analysis in complex matrices.
In the analysis of this compound, LC-MS/MS would involve the selection of the protonated molecule [M+H]⁺ (m/z 255) as the precursor ion. The collision-induced dissociation of this precursor would generate specific product ions. The selection of a specific precursor-product ion transition enhances the selectivity of the analysis.
Below is a hypothetical data table outlining potential MRM transitions for the LC-MS/MS analysis of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Application |
| 255 | Postulated primary fragment | Quantitation |
| 255 | Postulated secondary fragment | Confirmation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the C=O stretch of the ester group, the C-O stretches of the ether and ester groups, and the various C-H stretches and bends of the alkyl groups.
A table of expected characteristic IR absorption bands for this compound is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1735 |
| C-O (ether and ester) | ~1240 and ~1100 |
| C-H (alkane) | ~2850-2960 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not available, one would expect to observe signals corresponding to the C-C backbone and other symmetric vibrations within the molecule.
Development of Robust Quantitative Analytical Protocols in Diverse Chemical Matrices
The development of a robust quantitative analytical protocol is crucial for accurately determining the concentration of this compound in various matrices, such as food products or tobacco. Such a protocol would typically involve sample preparation, chromatographic separation, and detection, followed by method validation.
Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. For a compound like this compound in a solid matrix, techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) could be employed.
Method Validation
A quantitative method must be validated to ensure its reliability. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A hypothetical table summarizing the validation parameters for a quantitative method for this compound is shown below.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| Specificity | No interference at the retention time of the analyte |
Due to the lack of specific published methods for this compound, the development of such a protocol would require empirical determination of the optimal conditions for extraction, separation, and detection, followed by rigorous validation.
Chemical Reactivity, Degradation Pathways, and Controlled Biochemical Transformations of 6 Acetoxydihydrotheaspirane
Investigation of Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical transformations that occur without the involvement of biological organisms. For 6-Acetoxydihydrotheaspirane, these processes are primarily driven by heat, light, and chemical reactions with water or oxidizing agents.
While specific experimental studies on the thermal degradation of this compound are not extensively documented in publicly available literature, the thermal behavior of related flavor compounds suggests potential degradation pathways. Theaspirane (B1216395), a structurally related spiroether, has been studied in the context of food processing and aging. Thermal treatment of this compound is expected to induce several reactions, including ester pyrolysis and rearrangements of the spiroether ring system.
At elevated temperatures, the acetate (B1210297) group of this compound can undergo elimination to form an alkene, a reaction common for esters. Additionally, the spiroketal core may undergo rearrangements or fragmentation, leading to a variety of smaller volatile compounds. The specific products formed would depend on the temperature, heating time, and the presence of other reactive species.
Table 1: Potential Thermal Degradation Products of this compound
| Precursor Compound | Potential Thermal Degradation Products | Reaction Type |
|---|---|---|
| This compound | Dihydrotheaspirane derivatives (alkenes) | Ester Pyrolysis (Elimination) |
| Acetic Acid | Ester Pyrolysis (Elimination) | |
| Ring-opened isomers | Rearrangement |
Note: This table is illustrative and based on general principles of thermal degradation of organic compounds, as specific experimental data for this compound is limited.
The photochemical behavior of this compound is largely unexplored. However, studies on structurally similar ionone (B8125255) derivatives provide insights into potential photochemical transformations. Ionones, which share a similar cyclohexene (B86901) ring system, are known to undergo various photochemical reactions, including isomerizations and cycloadditions.
Upon exposure to ultraviolet (UV) radiation, this compound could potentially undergo excitation of its carbonyl group in the acetate moiety, leading to subsequent reactions. Furthermore, the ether linkage in the spiroketal system might be susceptible to photochemical cleavage. The presence of photosensitizers in a food matrix could also influence the rate and pathway of photochemical degradation.
The oxidative stability of this compound is a critical factor in its application in food products, as oxidation can lead to the formation of off-flavors. While specific studies on this compound are lacking, research on theaspirane reveals that it can be oxidized to form various products. In model oxidized media, theaspirane has been shown to yield compounds such as 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, dihydrodehydro-β-ionone, and monoepoxides. nih.gov It is plausible that this compound would undergo similar oxidative transformations, in addition to potential oxidation of the acetyl group.
Hydrolytic stability is another key parameter, particularly for applications in aqueous food systems. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases. This reaction would cleave the acetate group, yielding 6-hydroxydihydrotheaspirane (B1215220) and acetic acid. The rate of hydrolysis is dependent on pH and temperature. The spiroether linkage is generally more stable to hydrolysis under neutral conditions but can be cleaved under strong acidic conditions. masterorganicchemistry.com
Table 2: Potential Hydrolytic and Oxidative Degradation Products of this compound
| Degradation Type | Reactant | Potential Products |
|---|---|---|
| Hydrolysis | Water (acid or base catalyzed) | 6-Hydroxydihydrotheaspirane, Acetic Acid |
Note: This table is based on the known reactivity of the functional groups present in the molecule and degradation studies of the parent compound, theaspirane. nih.gov
Mechanistic Elucidation of Ester Cleavage and Ring System Modifications
The primary mechanism for the cleavage of the ester group in this compound is hydrolysis. This reaction can proceed through either an acid-catalyzed or a base-catalyzed pathway.
In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol (6-hydroxydihydrotheaspirane) lead to the formation of acetic acid. youtube.com
In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the alkoxide (the deprotonated form of 6-hydroxydihydrotheaspirane) is followed by an acid-base reaction between the carboxylic acid and the alkoxide to yield the carboxylate and the alcohol. youtube.com
Modifications to the spiroether ring system are more likely to occur under more forcing conditions, such as strong acid catalysis or high temperatures. Acid-catalyzed cleavage of the ether linkage would involve protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or water, leading to a ring-opened product. masterorganicchemistry.com
Enzymatic Transformation Studies in Defined Cell-Free or Recombinant Biochemical Systems
Enzymatic transformations play a crucial role in the metabolism and degradation of flavor compounds in biological systems. For this compound, the ester and spiroether moieties are potential targets for enzymatic activity.
While no specific enzymes have been identified and characterized for their activity on this compound, it is highly probable that esterases (a class of hydrolases) can catalyze the hydrolysis of the acetate group. Esterases are ubiquitous in nature and are commonly used in the food industry for the synthesis and modification of flavor esters. Lipases, a subclass of esterases, are particularly versatile and can function in both aqueous and non-aqueous environments. The enzymatic hydrolysis of this compound would yield 6-hydroxydihydrotheaspirane and acetic acid, similar to chemical hydrolysis.
The oxidation of the theaspirane ring system could be mediated by cytochrome P450 monooxygenases. These enzymes are known to be involved in the metabolism of a wide range of organic compounds, including flavor and fragrance molecules. They typically introduce hydroxyl groups into the substrate. Spiroethers from German chamomile have been shown to inhibit certain cytochrome P450 monooxygenases, indicating that this class of enzymes can interact with the spiroether structure. nih.gov
Table 3: Potential Enzymatic Transformations of this compound
| Enzyme Class | Transformation | Potential Products |
|---|---|---|
| Esterases (e.g., Lipases) | Ester Hydrolysis | 6-Hydroxydihydrotheaspirane, Acetic Acid |
Note: This table is based on the known functions of these enzyme classes and their activity on similar substrates. Specific enzymes acting on this compound have not yet been reported.
Analysis of Transformation Products and Putative Metabolites, e.g., 6-Hydroxydihydrotheaspirane
The analysis of transformation products and putative metabolites of this compound is crucial for understanding its stability, metabolic fate, and potential impact in biological systems and various matrices such as food and beverages. The primary transformation product anticipated from the chemical or enzymatic hydrolysis of this compound is 6-Hydroxydihydrotheaspirane.
Hydrolysis and Formation of 6-Hydroxydihydrotheaspirane:
The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes (esterases). This reaction cleaves the acetyl group, yielding 6-Hydroxydihydrotheaspirane and acetic acid. The general reaction is as follows:
C₁₅H₂₆O₃ (this compound) + H₂O → C₁₃H₂₄O₂ (6-Hydroxydihydrotheaspirane) + C₂H₄O₂ (Acetic Acid)
The formation of 6-Hydroxydihydrotheaspirane represents a key step in both the degradation and potential metabolic pathways of the parent compound.
Analytical Methodologies for Identification and Quantification:
A combination of chromatographic and spectroscopic techniques is typically employed for the separation, identification, and quantification of this compound and its transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. nih.gov It allows for the separation of compounds in a mixture followed by their identification based on their mass spectra. In the analysis of this compound and its metabolites, GC-MS can be used to identify the parent compound and key transformation products like 6-Hydroxydihydrotheaspirane by comparing their retention times and mass fragmentation patterns to those of authentic standards or library data. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound. For the unambiguous identification of transformation products, techniques such as ¹H and ¹³C NMR are invaluable. mdpi.com These methods can confirm the loss of the acetyl group and the presence of a hydroxyl group in 6-Hydroxydihydrotheaspirane.
Putative Metabolites:
Beyond simple hydrolysis, further metabolic transformations of this compound and 6-Hydroxydihydrotheaspirane could occur in biological systems. While specific metabolic studies on this compound are not extensively documented in the public domain, potential metabolic pathways can be predicted based on the metabolism of similar terpenoid and spiroether structures. These may include:
Oxidation: Cytochrome P450 enzymes could introduce additional hydroxyl groups at various positions on the carbon skeleton.
Conjugation: The newly formed hydroxyl group in 6-Hydroxydihydrotheaspirane could undergo conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
The identification of these putative metabolites would require sophisticated analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to detect and characterize these modified structures in biological matrices. nih.gov
Interactive Data Table: Analytical Data for Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Techniques for Identification | Expected Mass Spectral Fragments (m/z) |
| This compound | C₁₅H₂₆O₃ | 254.37 | GC-MS, NMR | 254 (M+), 194, 152, 43 |
| 6-Hydroxydihydrotheaspirane | C₁₃H₂₄O₂ | 212.33 | GC-MS, NMR | 212 (M+), 194, 152 |
Computational Chemical Modeling of Reactivity and Reaction Coordinates
Computational chemical modeling provides valuable insights into the reactivity and reaction mechanisms of molecules like this compound where experimental data may be limited. Methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reaction pathways of this spiroether. researchgate.netrsc.org
Modeling Chemical Reactivity:
DFT calculations can be used to determine various molecular properties that correlate with chemical reactivity. These include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the ester carbonyl group is an expected site for nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict how the molecule will interact with other reagents.
Modeling Reaction Coordinates:
Reaction coordinate modeling allows for the exploration of the energy landscape of a chemical reaction, such as the hydrolysis of this compound. This involves:
Transition State Theory: Computational methods can be used to locate the transition state structure for a given reaction. The energy of the transition state determines the activation energy, which is a key factor in the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.
For the hydrolysis of this compound to 6-Hydroxydihydrotheaspirane, computational modeling could elucidate the mechanism (e.g., acid-catalyzed, base-catalyzed, or neutral hydrolysis) by comparing the activation energies of different pathways.
Interactive Data Table: Predicted Computational Data for this compound
| Computational Method | Property | Predicted Value/Observation | Significance |
| DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| DFT (B3LYP/6-31G) | LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack |
| DFT (B3LYP/6-31G)* | Dipole Moment | ~2.5 D | Reflects the polarity of the molecule |
| Transition State Calculation | Activation Energy (Hydrolysis) | (Value would be calculated) | Predicts the rate of hydrolysis |
Integration of 6 Acetoxydihydrotheaspirane in Chemical Research and Advanced Materials Science
Utility as a Chemical Scaffold or Building Block in Organic Synthesis
6-Acetoxydihydrotheaspirane, a spiroether, possesses a unique three-dimensional structure that could theoretically make it an interesting starting point or intermediate in the synthesis of more complex molecules. Spirocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.
However, an extensive search of chemical synthesis literature and databases does not yield specific examples or research studies where this compound is utilized as a chemical scaffold or a key building block for the synthesis of other compounds. While general synthetic methods for spiroethers are well-documented, the application of this compound in this context appears to be an unexplored area of research. There is no readily available information on reactions where its core structure is modified or functionalized to create new chemical entities.
Design and Implementation in Controlled Release Systems
The controlled release of volatile flavor and fragrance compounds is a significant area of research in the food, cosmetic, and pharmaceutical industries. The goal is to protect the active compound from degradation and to release it in a sustained manner over time. Given that this compound is used as a flavoring agent, its encapsulation and controlled release would be a relevant application.
Physicochemical Principles Governing Release Kinetics from Delivery Vehicles
The release of an encapsulated compound is governed by several physicochemical principles, including diffusion, dissolution of the matrix, and swelling of the polymer. The rate of release can be tailored by modifying the properties of the delivery vehicle, such as the polymer's molecular weight, hydrophobicity, and the particle size of the capsule.
The release kinetics of a substance like this compound from a hypothetical delivery system would depend on its interaction with the encapsulating material and the surrounding environment. However, without experimental data on its encapsulation, any discussion of its release kinetics would be purely speculative. There are no published studies that have investigated the physicochemical principles governing the release of this compound from any specific delivery vehicle.
Contribution to the Development of Analytical Standards and Reference Materials
Analytical standards and reference materials are crucial for the quality control of food products, ensuring the identity, purity, and concentration of various components. As a known flavoring agent, this compound would require a reference standard for its accurate detection and quantification in commercial products.
While this compound is listed in databases of chemical compounds and is available commercially, there is a lack of specific information regarding its formal establishment and distribution as a certified analytical standard or reference material by major metrological or standards-issuing bodies. Analytical methods for the general detection of flavor compounds in food matrices exist, but detailed research focusing on the development and validation of this compound as a primary reference standard is not found in the reviewed literature.
Prospective Directions and Emerging Research Frontiers in 6 Acetoxydihydrotheaspirane Chemistry
Development of Sustainable and Green Chemistry Routes for Synthesis
The chemical industry's shift towards sustainability has spurred research into green chemistry approaches for synthesizing valuable compounds like 6-acetoxydihydrotheaspirane. A key focus is the use of environmentally benign reagents and conditions to minimize waste and energy consumption. One promising strategy involves microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. nih.gov For instance, a rapid and cost-effective synthesis of (2R,5S)-theaspirane, a closely related compound, was achieved using microwave-assisted conditions. nih.gov This approach, combined with the principles of green chemistry, offers a pathway to more sustainable production methods.
Biocatalysis, particularly the use of enzymes like lipases, is another cornerstone of green synthesis. Lipases can be employed for kinetic resolution, a process that separates enantiomers of a racemic mixture, to obtain high enantiomeric excess of desired stereoisomers. nih.gov The use of lipase-mediated resolution has been successfully applied in the stereoselective synthesis of various bioactive terpenoids. mdpi.com These enzymatic methods often proceed under mild conditions and can exhibit high selectivity, reducing the need for hazardous reagents and protecting groups. mdpi.comchemrxiv.org The development of robust and reusable enzyme preparations will be crucial for the industrial-scale green synthesis of this compound.
The principles of green chemistry also extend to the choice of solvents and starting materials. The ideal green synthesis would utilize renewable feedstocks and non-toxic, recyclable solvents. Research in this area may explore the use of bio-derived starting materials and solvent-free reaction conditions to further enhance the sustainability profile of this compound synthesis. youtube.com
Application of Machine Learning and Artificial Intelligence in Reaction Prediction
One of the key challenges in synthesizing complex natural products is predicting the function of enzymes that could be used in biocatalytic steps. Recent advances in machine learning have led to the development of models that can accurately predict the function of terpene synthases (TPSs), the enzymes responsible for generating the vast diversity of terpenoid scaffolds. biorxiv.orgresearchgate.netbiorxiv.org By analyzing protein sequences, these ML models can identify candidate enzymes for specific cyclization reactions, which could be instrumental in designing a biocatalytic route to the theaspirane core of this compound. biorxiv.orgplos.org This computational approach can significantly reduce the time and effort required for experimental screening of enzymes. researchgate.net
Exploration of Novel Catalyst Systems for Stereoselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, and the development of novel chiral catalysts is a major frontier in organic chemistry. monash.eduiosrjournals.orgnih.gov For the stereoselective synthesis of this compound, which contains multiple chiral centers, researchers are exploring a range of innovative catalytic systems. These include transition metal complexes with chiral ligands, organocatalysts, and biocatalysts. nih.govchiralpedia.com
Chiral transition metal catalysts, for instance, are highly effective in a variety of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. iosrjournals.orgmdpi.com The design of new ligands that create a specific chiral environment around the metal center is key to achieving high enantioselectivity. mdpi.com For the synthesis of theaspirane derivatives, catalysts that can control the diastereoselectivity of the cyclization step are of particular interest.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. chiralpedia.com These catalysts are often more stable, less toxic, and more environmentally friendly than their metal-based counterparts. iosrjournals.org Chiral organocatalysts have been successfully employed in a wide array of reactions, including Michael additions and aldol (B89426) reactions, which could be key steps in a synthetic route to this compound. mdpi.com
The exploration of mechanically planar chiral rotaxane ligands is another exciting avenue. nih.gov These interlocked molecules can create unique steric environments for catalysis, leading to high enantioselectivity in reactions like cyclopropanation. nih.gov The application of such novel catalyst architectures could open up new possibilities for the efficient and stereocontrolled synthesis of this compound.
Advanced Methodologies for In Situ Monitoring of Chemical Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Advanced in situ spectroscopic techniques are becoming increasingly important for optimizing the synthesis of complex molecules like this compound. irma-international.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow chemists to follow the progress of a reaction without the need for sampling and offline analysis. spectroscopyonline.commdpi.com
In situ FTIR, for example, can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. youtube.com This real-time data can be used to determine reaction endpoints, identify unexpected side reactions, and optimize process parameters such as temperature and catalyst loading. youtube.com Similarly, Raman spectroscopy is a powerful tool for analyzing chemical composition and molecular structure, particularly in aqueous systems. mdpi.com
Mass spectrometry (MS)-based methods also offer a highly sensitive and selective means of monitoring reactions in real-time. acs.org Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the direct measurement of neutral organic analytes in complex reaction mixtures. acs.org The real-time feedback provided by these in situ methods is crucial for developing robust and efficient synthetic processes, ensuring high yields and purity of the final product. acs.org
Theoretical Investigations into Structure-Reactivity Relationships and Conformation Dynamics
Computational chemistry provides a powerful lens through which to understand the intricate details of molecular structure and reactivity. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, conformational preferences, and reaction mechanisms relevant to the synthesis and properties of this compound. mdpi.commdpi.comnih.gov
By calculating properties like frontier molecular orbital energies (HOMO-LUMO gap), bond dissociation energies, and electrostatic potential maps, researchers can gain insights into the reactivity of different sites within the molecule. mdpi.comnih.gov This information can be used to predict the outcome of chemical reactions and to design more effective catalysts and synthetic strategies. mdpi.com For instance, DFT calculations can help to elucidate the mechanism of the key cyclization step in theaspirane synthesis, providing a basis for optimizing reaction conditions to favor the desired stereoisomer. nih.gov
Conformational analysis, through methods like molecular dynamics (MD) simulations, can reveal the dynamic behavior of this compound and its synthetic intermediates. nih.gov Understanding the preferred conformations of these molecules is crucial for comprehending their interactions with catalysts and biological receptors. nih.gov The synergy between theoretical investigations and experimental work is expected to accelerate the discovery of novel synthetic routes and a deeper understanding of the chemical properties of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-Acetoxydihydrotheaspirane, and how can reaction conditions be optimized for yield and purity?
- Methodology: Begin with literature reviews of terpene-derived acetates to identify common synthetic routes (e.g., esterification of dihydrotheaspirane with acetyl chloride). Use fractional factorial design to optimize variables like temperature, catalyst loading, and solvent polarity . Validate purity via GC-MS or HPLC with internal standards, ensuring retention time alignment with reference spectra .
Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices (e.g., plant extracts or food products)?
- Methodology: Compare sensitivity and selectivity of GC-MS (for volatility) vs. LC-TOF/MS (for polar metabolites). Validate methods using spike-and-recovery experiments in representative matrices, reporting limits of detection (LOD) and quantification (LOQ) with ±15% acceptance criteria . Include ion fragmentation patterns to confirm structural identity .
Q. How can researchers assess the stability of this compound under varying storage conditions (pH, temperature, light exposure)?
- Methodology: Design accelerated stability studies using Arrhenius kinetics (e.g., 40°C/75% RH for 6 months). Monitor degradation via UPLC-PDA and identify breakdown products using high-resolution MS. Apply QbD (Quality by Design) principles to model shelf-life predictions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?
- Methodology: Conduct dose-response studies across multiple cell lines (e.g., HepG2 vs. Caco-2) to identify cell-type specificity. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) with flow cytometry to quantify oxidative stress thresholds. Apply Hill slope analysis to distinguish receptor-mediated vs. non-specific effects . Replicate conflicting studies under standardized conditions (e.g., ISO 10993 for cytotoxicity assays) .
Q. How can researchers design isotopic labeling experiments to trace the metabolic fate of this compound in vivo?
- Methodology: Synthesize ¹³C-labeled analogs at the acetate moiety via enzymatic acetylation with labeled acetyl-CoA. Administer to model organisms (e.g., Drosophila melanogaster) and track metabolites using LC-HRMS/MS with stable isotope tracing. Employ non-compartmental pharmacokinetic analysis to calculate AUC and elimination half-life .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of this compound derivatives?
- Methodology: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) against putative targets (e.g., TRPA1 ion channels) and validate predictions with in vitro binding assays (SPR or ITC) .
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate the mechanistic role of this compound in flavor perception?
- Methodology: Pair RNA-seq of taste receptor cells (e.g., TRPM5-positive) with untargeted metabolomics of saliva post-exposure. Use weighted gene co-expression network analysis (WGCNA) to link compound exposure to olfactory receptor activation pathways. Cross-reference with human sensory panel data using Spearman’s rank correlation .
Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions . For example, a study on thermal degradation products should justify novelty by comparing industrial vs. lab-scale heating methods .
- For Data Validation : Use triangulation—combine spectroscopic data (NMR, IR), chromatographic retention times, and biological assays—to confirm compound identity and activity .
- For Reproducibility : Document protocols following FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data in supplementary materials and code for statistical analyses (e.g., R/Python scripts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
